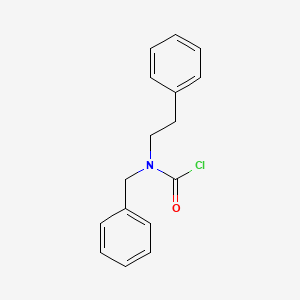
7-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a chemical compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a tetrahydro-naphthyridine ring system with a methyl group at the 7th position and two hydrochloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride can be achieved through several methods. One common approach involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Other synthetic strategies include cyclization reactions, nucleophilic substitution, and acid/base or metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes. These processes may include cyclization reactions, microwave-assisted reactions, and cross-coupling reactions. The choice of method depends on the desired yield, purity, and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the naphthyridine ring system, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridines, reduced derivatives, and substituted naphthyridine compounds.
Aplicaciones Científicas De Investigación
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, some analogues of this compound, such as Genz-644282, inhibit cancer cell growth by targeting specific receptors and pathways involved in cell proliferation and survival . Other analogues, like BAY-94-8862, act as nonsteroidal antagonists of the mineralocorticoid receptor .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride include:
- 5,6,7,8-tetrahydro-1,6-naphthyridine
- 1-naphthalenamine, 5,6,7,8-tetrahydro-
- Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride .
Uniqueness
What sets 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of two hydrochloride groups.
Propiedades
Fórmula molecular |
C9H14Cl2N2 |
|---|---|
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-5-9-8(6-11-7)3-2-4-10-9;;/h2-4,7,11H,5-6H2,1H3;2*1H |
Clave InChI |
YNKFBYSQSPOJHY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CN1)C=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
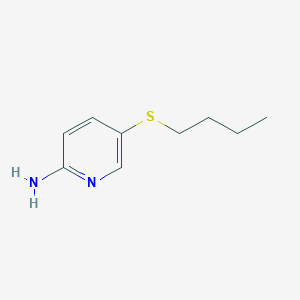
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
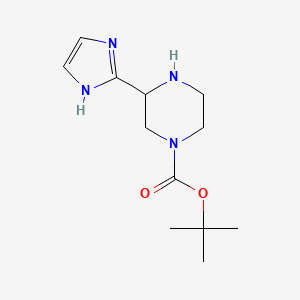
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)

![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
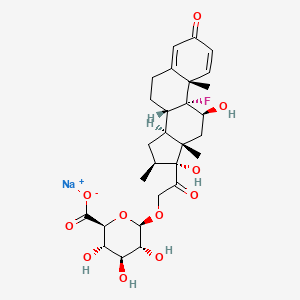
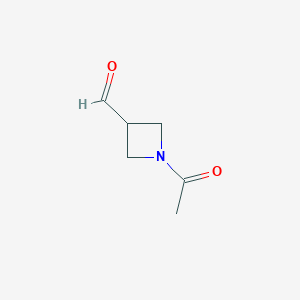
![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)

